2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate
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Overview
Description
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .
Mode of Action
It is known that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .
Biochemical Pathways
Compounds with similar structures have been shown to impact various biochemical and pharmacological pathways .
Result of Action
Compounds with similar structures have been shown to have a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(4-methoxyphenyl)-4H-chromen-4-one. This intermediate is then esterified with 4-methylbenzoic acid in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromen-4-one core can yield dihydrochromen derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen derivatives.
Substitution: Various substituted chromen derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-4H-chromen-4-one: A precursor in the synthesis of the target compound.
4-methoxybenzaldehyde: A starting material in the synthesis.
4-methylbenzoic acid: Another starting material in the synthesis.
Uniqueness
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 4-methylbenzoate is unique due to its specific combination of functional groups and its potential applications in various fields. The presence of both the chromen-4-one core and the methoxyphenyl and methylbenzenecarboxylate groups contributes to its distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-7-9-17(10-8-15)24(26)29-23-21(25)19-5-3-4-6-20(19)28-22(23)16-11-13-18(27-2)14-12-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRKHQIZMYNVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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